3-Bromo-5-tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-BROMO-5-(TERT-BUTYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 3rd position, a tert-butyl group at the 5th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 7th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-5-(TERT-BUTYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-5-(TERT-BUTYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with different nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can undergo Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
Arylated Derivatives: Formed through cross-coupling reactions.
Substituted Pyrazolo[1,5-a]pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-BROMO-5-(TERT-BUTYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes such as monoamine oxidase B, which is a target for neurodegenerative disorders.
Organic Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.
Pharmacology: Investigated for its potential pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-BROMO-5-(TERT-BUTYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. For example, as a monoamine oxidase B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 3-BROMO-5-(4-METHOXYPHENYL)-N-[2-(4-MORPHOLINYL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
- 3-BROMO-N-(2-CHLORO-4-NITROPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The presence of the tert-butyl group at the 5th position and the trifluoromethyl group at the 7th position makes 3-BROMO-5-(TERT-BUTYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE unique. These groups can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H13BrF3N3 |
---|---|
Molecular Weight |
336.15 g/mol |
IUPAC Name |
3-bromo-5-tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H13BrF3N3/c1-6-9(13)10-17-7(11(2,3)4)5-8(12(14,15)16)19(10)18-6/h5H,1-4H3 |
InChI Key |
BHRNUTPBMNSXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
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